molecular formula C9H7BrN2 B1397858 5-bromo-3-phenyl-1H-pyrazole CAS No. 1092533-03-3

5-bromo-3-phenyl-1H-pyrazole

Cat. No. B1397858
M. Wt: 223.07 g/mol
InChI Key: UHFVURICDHUWHP-UHFFFAOYSA-N
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Description

5-bromo-3-phenyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Molecular Structure Analysis

The molecular structure of 5-bromo-3-phenyl-1H-pyrazole consists of a pyrazole ring attached to a phenyl group and a bromine atom . The empirical formula of the compound is C9H7BrN2 .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been used in a variety of chemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and oxidation employing bromine .

Scientific Research Applications

Tautomerism and Molecular Structure

  • Tautomerism in Pyrazoles : Research has shown that 5-bromo-1H-pyrazoles exhibit interesting tautomerism behaviors. Studies on similar compounds like 4-bromo substituted 1H-pyrazoles and 3(5)-phenyl-4-bromo-1H-pyrazoles have explored tautomerism in both solid state and solution, providing insights into molecular structures and properties (Trofimenko et al., 2007); (García et al., 2010).

Synthesis and Chemical Properties

  • Precursors in Chemical Synthesis : 5-Bromo-1H-pyrazoles have been utilized as precursors in chemical synthesis. For example, brominated trihalomethylenones have been explored as precursors for synthesizing various pyrazole derivatives, demonstrating their versatility in organic synthesis (Martins et al., 2013).
  • Regioselective Synthesis for Antiproliferative Agents : Specific pyrazole derivatives have been synthesized for potential use as antiproliferative agents in cancer treatment. This includes research on 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, highlighting the compound's relevance in medicinal chemistry (Ananda et al., 2017).

Spectroscopic Characterization

  • Spectral Characterization : Pyrazoles, including bromo-phenyl derivatives, have been characterized using various spectroscopic techniques like NMR, IR, and X-ray diffraction. These studies help in understanding the molecular structure and properties of these compounds (Naveen et al., 2018).

Biological and Pharmacological Studies

  • Antimicrobial Activity : N-phenylpyrazole derivatives, which include bromo-phenylpyrazoles, have shown promising antimicrobial properties. This includes studies evaluating their effectiveness against pathogenic yeast and moulds, indicating potential applications in antimicrobial drug development (Farag et al., 2008).

Spectroscopic and Theoretical Analysis

  • Fluorescence and Theoretical Studies : Pyrazoline derivatives have been studied for their fluorescence properties and theoretical aspects. This includes examining the behavior of these compounds in different solvents and their electronic properties (Ibrahim et al., 2016).

Safety And Hazards

The safety data sheet for 5-bromo-3-phenyl-1H-pyrazole indicates that it is toxic if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Pyrazole derivatives have been the focus of many research studies due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research may focus on developing these new hybrids as potential antimicrobial agents . The compounds could also be potential inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

properties

IUPAC Name

5-bromo-3-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFVURICDHUWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-phenyl-1H-pyrazole

CAS RN

1092533-03-3
Record name 5-Bromo-3-phenyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Russo - 2018 - elea.unisa.it
Cancer development is a complex pathological process that exploits a variety of biological actors. The identification of new molecular entities able to interfere with new biological targets…
Number of citations: 0 elea.unisa.it
D Petzold - 2020 - epub.uni-regensburg.de
This thesis presents photochemical and photocatalytic oxidative halogenations of arenes and aryl cyclopropanes as well as the reductive generation of fluorophosgene. The common …
Number of citations: 5 epub.uni-regensburg.de

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